molecular formula C7H14O4 B147122 (+)-2,3-O-Isopropylidene-L-threitol CAS No. 50622-09-8

(+)-2,3-O-Isopropylidene-L-threitol

Cat. No. B147122
CAS RN: 50622-09-8
M. Wt: 162.18 g/mol
InChI Key: INVRLGIKFANLFP-WDSKDSINSA-N
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Description

(+)-2,3-O-Isopropylidene-L-threitol is a derivative of L-threose, which itself is a four-carbon monosaccharide. The isopropylidene group serves as a protective group, stabilizing the molecule and making it a versatile intermediate for the synthesis of various monosaccharides and related compounds.

Synthesis Analysis

The synthesis of derivatives of L-threitol, such as 4-O-Benzyl-23-O-isopropylidene-L-threose, is typically achieved starting from L-tartaric acid. This compound is a valuable building block for the stereoselective synthesis of monosaccharides. The use of stereoselective addition reactions with organometallics can lead to highly anti-selective additions, demonstrating the versatility of these building blocks in synthesizing rare sugars and complex molecules like polyoxin J .

Another synthesis route involves the conversion of L-threose into 3-C-hydroxymethyl-1,2-O-isopropylidene-α-D-erythrofuranose through a series of reactions including acetonation, oxidation, epoxidation, and basic cleavage of the epoxide .

Molecular Structure Analysis

The molecular structure of (+)-2,3-O-Isopropylidene-L-threitol derivatives can be manipulated to induce chirality in polymers. For instance, cyclocopolymerization of a bis(4-vinylbenzoate) monomer derived from L-threitol with styrene results in copolymers that, upon hydrolysis and methylation, exhibit optical activity and specific rotations, indicating the presence of chiral centers with defined configurations .

Chemical Reactions Analysis

The reactivity of 2,3-O-Isopropylidene derivatives can be explored through various chemical reactions. For example, O-protected 3,4-O-isopropylidene-β-D-galactopyranosides can be converted into 4-deoxy-α-L-threo-hex-4-enopyranosides and L-arabino-hexos-5-ulose derivatives using tert-BuOK in specific solvents. This demonstrates the susceptibility of these compounds to undergo transformations leading to structurally diverse products .

Physical and Chemical Properties Analysis

The physical and chemical properties of (+)-2,3-O-Isopropylidene-L-threitol derivatives are influenced by their protective groups and the stereochemistry of their carbon atoms. For instance, the oxidation of 2,3-O-isopropylidene-β-L-rhamnose leads to the formation of L-erythrotetruronic acid and L-erythrose, which can be hydrolyzed to yield the unprotected sugars. The protective groups play a crucial role in the reactivity and stability of these compounds during synthesis and subsequent transformations .

Scientific Research Applications

1. Synthesis of Bioactive Compounds

(+)-2,3-O-Isopropylidene-L-threitol serves as a critical intermediate in the stereoselective synthesis of bioactive compounds. For instance, its application in the synthesis of 5-O-Carbamoylpolyoxamic acid, an amino acid component of polyoxins, has been demonstrated through [2,3]-Wittig-Still rearrangement (Ghosh & Wang, 1999). Additionally, it has been utilized in the enantioselective synthesis of (-)-agelastatin A, highlighting its role in constructing complex molecular structures (Hama, Matsuda, Sato, & Chida, 2009).

2. Material Science and Polymer Chemistry

In material science, (+)-2,3-O-Isopropylidene-L-threitol is employed in the development of novel polymers. For instance, it's used in the synthesis of carbohydrate-based poly(butylene terephthalate) (PBT) copolyesters (Lavilla et al., 2014), as well as in the creation of chiral and cholesteric polyesters (Schwarz & Kricheldorf, 1996). These applications demonstrate its versatility in enhancing the properties of polymeric materials.

3. Organic Synthesis and Medicinal Chemistry

The compound is also integral in organic synthesis and medicinal chemistry. Its use in the synthesis of 1,4-Di-O-Alkyl Threitols from Tartaric Acid (Mash, Nelson, Deusen, & Hemperly, 2003) and in the synthesis of gymnasterkoreayne F, a compound with cytotoxic properties (Carpita, Braconi, & Rossi, 2005), highlights its role in creating structurally diverse molecules with potential therapeutic applications.

4. Chiral Recognition and Liquid Crystal Research

The compound's application extends to chiral recognition and liquid crystal research. For instance, it has been used in the study of chiral recognition by configurationally chiral cryptands (Curtis, Laidler, Stoddart, & Jones, 1975), and in the synthesis of liquid crystal oligomers for studying helical twisting power (Kuo et al., 2010).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas of further research. It could include potential applications of the compound, modifications to improve its properties, or new methods of synthesis.


For a specific compound, you would need to search scientific literature or databases to gather this information. Please note that not all compounds will have information available for all these categories. If you have a different compound or a more specific question about a certain aspect of this compound, feel free to ask!


properties

IUPAC Name

[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVRLGIKFANLFP-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964859
Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-2,3-O-Isopropylidene-L-threitol

CAS RN

86992-57-6, 50622-09-8
Record name rel-(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86992-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50622-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.490
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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